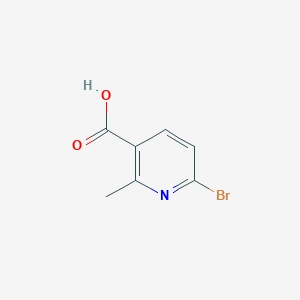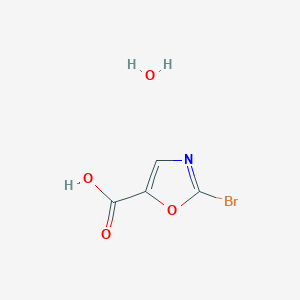
2-Bromooxazole-5-carboxylic acid hydrate
Vue d'ensemble
Description
2-Bromooxazole-5-carboxylic acid hydrate (2-BOCH) is a naturally occurring organic compound that is widely used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is an important intermediate in the synthesis of many drugs and other pharmaceuticals. 2-BOCH is also used as a reagent in organic synthesis and is an important precursor for the synthesis of many important compounds.
Applications De Recherche Scientifique
Synthesis of Derivatives
2-Bromooxazole-5-carboxylic acid hydrate serves as a precursor for various derivatives, useful in scientific research. For instance, 2-Aryloxazoles, 5-deuterio derivatives, and 5-alkyl-2-aryloxazoles are synthesized from 2-aryl-5-bromooxazoles through halogen/metal exchange followed by treatment with different reagents (Kashima & Arao, 1989). This indicates the compound's utility in creating chemically diverse molecules.
Fluorescence Derivatization Reagent
The compound finds application in high-performance liquid chromatography (HPLC) as a fluorescence derivatization reagent. A unique acid hydrazide, 2-(5-hydrazinocarbonyl-2-oxazolyl)-5,6-dimethoxybenzothiazole, characterized by the benzothiazole structure conjugated to an oxazoline moiety, was synthesized. Its sensitivity and separability in the assay of carboxylic acids highlight its efficacy in analytical chemistry applications (Saito et al., 1995).
Bioactive Compound Synthesis
2-Bromooxazole-5-carboxylic acid hydrate is instrumental in synthesizing bioactive compounds. For instance, 2-Halogenatedphenyl benzoxazole-5-carboxylic acids with mono-halogen substituents were synthesized based on the significance of halogen presence in drugs and the importance of benzoxazoles. These compounds were screened for anti-inflammatory activity and cytotoxicity, displaying significant results, which underscores the compound's importance in medicinal chemistry (Thakral et al., 2022).
Advanced Material Synthesis
The compound is also used in synthesizing materials with advanced properties. For example, a study explored the synthesis of fluorescent probes sensitive to amine compounds. 5-Bromo-2-(5′-bromo-2′-hydroxyphenyl)benzoxazole was prepared for application in fluorescent probe sensing amino compounds. This highlights the compound's role in developing materials with specific sensing capabilities (Lee et al., 2004).
Safety And Hazards
The safety information for 2-Bromooxazole-5-carboxylic acid hydrate indicates that it should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . The hazard statements include “Harmful if swallowed” and the precautionary statements include “Avoid breathing dust/fume/gas/mist/vapours/spray” among others .
Propriétés
IUPAC Name |
2-bromo-1,3-oxazole-5-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO3.H2O/c5-4-6-1-2(9-4)3(7)8;/h1H,(H,7,8);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFBWFLTBJBWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)Br)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromooxazole-5-carboxylic acid hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



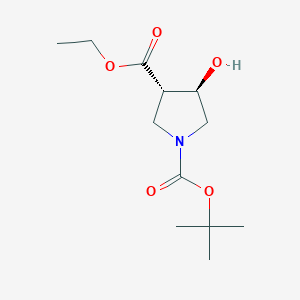
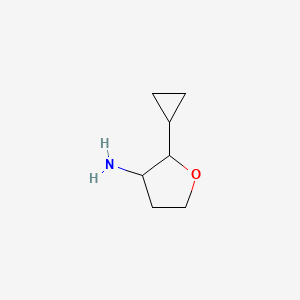

![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)
![3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1375720.png)
![1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375722.png)
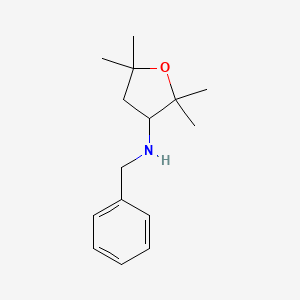
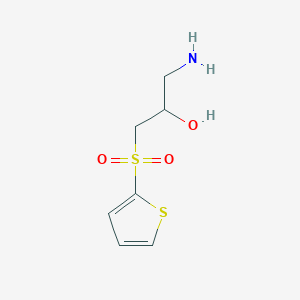


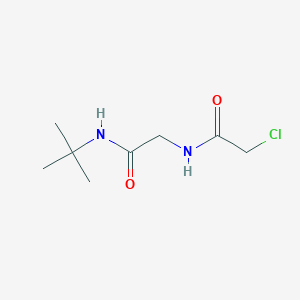
![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid](/img/structure/B1375734.png)
